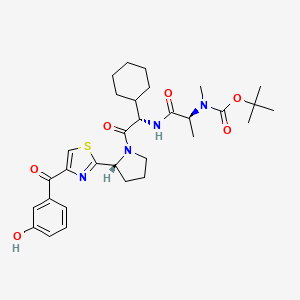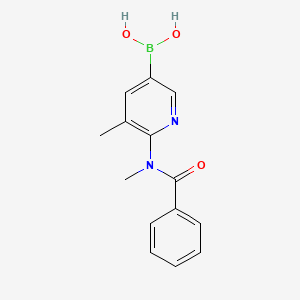
cIAP1 ligand 1; E3 ligase Ligand 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cIAP1 ligand 1, also known as E3 ligase Ligand 12, is a compound that functions as an apoptotic protein ligand. It is based on the LCL161 derivative and is known for recruiting inhibitor of apoptosis protein ubiquitin ligases to degrade target proteins. This compound is particularly significant in the study of protein degradation agents, especially in the context of prostate cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 ligand 1 involves the derivation from LCL161. The compound is typically synthesized through a series of organic reactions that involve the formation of amide bonds and the incorporation of specific functional groups that enhance its binding affinity to the target proteins. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the compound .
Industrial Production Methods
Industrial production of cIAP1 ligand 1 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to produce the compound in bulk. The production process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
cIAP1 ligand 1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives that may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its binding affinity.
Common Reagents and Conditions
Common reagents used in the reactions involving cIAP1 ligand 1 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically derivatives of cIAP1 ligand 1 that have modified functional groups. These derivatives can be used to study the structure-activity relationship of the compound and to develop more potent analogs .
Wissenschaftliche Forschungsanwendungen
cIAP1 ligand 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new chemical probes.
Biology: Helps in understanding the role of ubiquitin ligases in cellular processes and in the regulation of apoptosis.
Medicine: Potential therapeutic agent for the treatment of cancers, particularly prostate cancer, by promoting the degradation of oncogenic proteins.
Industry: Used in the development of new drugs and therapeutic agents targeting specific proteins involved in disease pathways
Wirkmechanismus
cIAP1 ligand 1 exerts its effects through its E3 ubiquitin ligase activity. It activates intracellular signaling pathways by modifying protein-protein interaction networks and promoting the degradation of critical components of signaling pathways. The molecular targets of cIAP1 ligand 1 include various proteins involved in the regulation of apoptosis and cell survival, such as tumor necrosis factor receptor-associated factors and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- XIAP (X-linked inhibitor of apoptosis protein)
- cIAP2 (cellular inhibitor of apoptosis protein 2)
- ML-IAP (melanoma inhibitor of apoptosis protein)
- ILP-2 (inhibitor of apoptosis-like protein 2)
Uniqueness
cIAP1 ligand 1 is unique due to its specific ability to recruit inhibitor of apoptosis protein ubiquitin ligases and its derivation from LCL161. This specificity makes it a valuable tool in the study of protein degradation and the development of targeted cancer therapies .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2R)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24+,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXBMEKMIPOEMC-OWAUWMPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-](/img/structure/B8197353.png)


![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8197367.png)



![[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8197393.png)
![(3R,4R,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B8197404.png)
